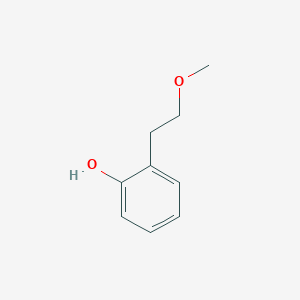

2-(2-Methoxyethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methoxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOHRGVQRCCZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627284 | |

| Record name | 2-(2-Methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330976-39-1 | |

| Record name | 2-(2-Methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)phenol, a significant chemical intermediate. While its para-isomer, 4-(2-Methoxyethyl)phenol, is more commonly documented, this guide focuses specifically on the ortho-substituted compound with the Chemical Abstracts Service (CAS) number 330976-39-1 .[1] This document details its chemical and physical properties, synthesis methodologies, analytical characterization, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and research. While some experimental data for this specific isomer is not widely published, a combination of spectral data analysis and predicted values provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 330976-39-1 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Not explicitly reported for the 2-isomer; the 4-isomer is a white to off-white solid. | Inferred from related compounds |

| Boiling Point | Not explicitly reported for the 2-isomer; the 4-isomer has a boiling point of 125 °C at 3 mmHg.[3] | - |

| Melting Point | Not explicitly reported for the 2-isomer; the 4-isomer has a melting point of 42-45 °C.[3] | - |

| Density | Not explicitly reported for the 2-isomer; the 4-isomer has a predicted density of 1.060 g/cm³.[3] | - |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and diethyl ether. | Inferred from structural similarity to related phenols |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The Williamson ether synthesis is a foundational method for creating the ether linkage, and a plausible route involves the reaction of a protected catechol derivative with a suitable methoxyethylating agent. Another significant synthetic route involves the acid-catalyzed reaction of 2-(2-hydroxyethyl)phenol.

Experimental Protocol: Williamson Ether Synthesis Approach

This protocol outlines a general procedure for the synthesis of an ortho-substituted methoxyethyl phenol, which can be adapted for this compound, likely starting from a suitably protected catechol.

Materials:

-

2-Hydroxyphenethyl alcohol (or a protected catechol derivative)

-

A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

2-Chloroethyl methyl ether (or another methoxyethylating agent)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

6M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve the starting phenol (1 equivalent) in the anhydrous solvent. Add the base (2 equivalents) and stir the suspension.

-

Etherification: To the stirred suspension, add the methoxyethylating agent (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

// Nodes Start [label="Start: 2-Hydroxyphenethyl\nAlcohol & Base"]; Alkoxide [label="Formation of\nPhenoxide"]; Reaction [label="SN2 Attack on\n2-Chloroethyl methyl ether"]; Product [label="this compound"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Final [label="Pure Product"];

// Edges Start -> Alkoxide [label="Deprotonation"]; Alkoxide -> Reaction [label="Nucleophilic Attack"]; Reaction -> Product; Product -> Workup; Workup -> Purification; Purification -> Final; }

Caption: Williamson Ether Synthesis Workflow

Reaction Mechanism: Acid-Catalyzed Formation

This compound has been identified as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol.[1] This reaction proceeds through the formation of a phenonium ion intermediate.

// Nodes Reactant [label="2-(2-hydroxyethyl)phenol"]; Protonation [label="Protonation of\n-OH group"]; Phenonium [label="Formation of\nPhenonium Ion"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Solvent (Methanol)"]; Intermediate [label="this compound"]; Cyclization [label="Intramolecular\nCyclization"]; Product [label="2,3-Dihydrobenzofuran"];

// Edges Reactant -> Protonation [label="H+"]; Protonation -> Phenonium; Phenonium -> Nucleophilic_Attack; Nucleophilic_Attack -> Intermediate; Intermediate -> Cyclization [label="Acid Catalyst"]; Cyclization -> Product; }

Caption: Acid-Catalyzed Reaction Pathway

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, δ 6.8–7.2 ppm), Methoxy group (singlet, ~δ 3.3 ppm), Methylene groups (triplets, ~δ 2.9 and ~δ 3.7 ppm), Phenolic -OH (broad singlet).[1] |

| ¹³C NMR | Signals for nine distinct carbon atoms, including six aromatic carbons and three aliphatic carbons, confirming the ortho-substitution pattern.[1] |

| FT-IR | Broad O-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Strong C-O-C asymmetric stretch (~1250 cm⁻¹), Aromatic C=C stretching (1450-1600 cm⁻¹).[1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 152. Under electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 153 would be expected.[1] |

Safety and Handling

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and safety goggles or a face shield.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

Hazard Identification (based on 4-(2-Methoxyethyl)phenol):

-

Causes skin irritation (H315).[4]

-

Causes serious eye irritation (H319).[4]

-

May cause respiratory irritation (H335).[4]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical for specialized applications in organic synthesis and mechanistic studies. While comprehensive data is not as abundant as for its para-isomer, this guide consolidates the available information on its properties, synthesis, and safety. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, while exercising due diligence and appropriate safety measures when handling this compound. Further research into the specific physical properties and toxicological profile of this compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 2-(2-Methoxyethyl)phenol (CAS No: 330976-39-1). While its isomer, 4-(2-Methoxyethyl)phenol, is a well-known intermediate in the synthesis of the beta-blocker Metoprolol, the ortho-substituted variant is of significant interest for studying substituent effects and as a key intermediate in mechanistic studies of chemical transformations.

Chemical Structure and Properties

This compound is a synthetic substituted phenol characterized by a methoxyethyl group at the ortho-position relative to the hydroxyl group. This specific arrangement allows for potential intramolecular interactions, such as hydrogen bonding, which can influence the compound's acidity, solubility, and conformational preferences, making it a valuable model for studying ortho-substituent effects.

The identity of the compound is confirmed by its unique chemical identifiers and spectroscopic data.

| Property | Value |

| CAS Number | 330976-39-1 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Canonical SMILES | COCCC1=CC=CC=C1O |

| InChI Key | KLOHRGVQRCCZIF-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to verifying the structure and substitution pattern of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each hydrogen environment. The aromatic region typically shows complex multiplets between δ 6.8 and 7.2 ppm. The aliphatic side chain presents distinct signals: a triplet for the methylene group adjacent to the aromatic ring (Ar-CH₂), another triplet for the methylene group next to the ether oxygen (-O-CH₂-), and a sharp singlet for the methoxy group (-OCH₃), generally found between δ 3.4 and 3.7 ppm.[1] The phenolic hydroxyl proton (-OH) signal is also observable, though its chemical shift can vary.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms, including the six non-equivalent aromatic carbons and the three aliphatic carbons of the methoxyethyl substituent, validating the 1,2-disubstituted pattern on the benzene ring.[1]

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 – 7.2 | Multiplet |

| Methylene (Ar-CH₂) | 3.4 – 3.7 | Triplet |

| Methylene (-O-CH₂-) | 3.4 – 3.7 | Triplet |

| Methoxy (-OCH₃) | ~3.4 | Singlet |

| Phenolic Hydroxyl (-OH) | Variable | Singlet (broad) |

| Note: Data compiled from typical values for similar structures. Actual shifts may vary based on solvent and experimental conditions.[1] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol. The general pathway involves the deprotonation of phenol to form the more nucleophilic sodium phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable 2-methoxyethyl halide, such as 2-chloroethyl methyl ether.

An alternative, though less direct, pathway involves its formation as a key intermediate during the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol, where the solvent (methanol) acts as a nucleophile.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the Williamson ether synthesis of this compound.

Caption: Williamson Ether Synthesis Workflow for this compound.

Representative Experimental Protocol

Objective: To synthesize this compound via O-alkylation of phenol.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

2-Chloroethyl methyl ether

-

Aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Diethyl ether or Ethyl acetate (for extraction)

-

Hydrochloric acid (HCl), dilute (for neutralization)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq.) in the chosen aprotic solvent.

-

Carefully add a strong base such as sodium hydroxide (1.1 eq.) to the solution. Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide. This may be done under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Alkylation (SN2 Reaction): To the resulting phenoxide solution, add 2-chloroethyl methyl ether (1.1-1.2 eq.) dropwise.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Significance in Research

While not a common industrial intermediate, this compound serves a crucial role in academic research. It has been identified as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to produce 2,3-dihydrobenzofuran.[1] Its formation in this context provides critical evidence for a reaction pathway involving a phenonium ion intermediate, highlighting the compound's importance in elucidating complex, multi-step reaction mechanisms.[1]

References

Spectroscopic Profile of 2-(2-Methoxyethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(2-Methoxyethyl)phenol, a key intermediate in organic synthesis. Due to the limited availability of experimentally verified public data for this specific compound, this document combines information from commercial suppliers with established principles of spectroscopic analysis for related phenolic compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. It is important to note that while some data is reported from chemical suppliers, a complete, publicly available, experimentally verified dataset has not been identified. The data presented should be used as a guideline for analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.2 | m | 4H | Ar-H |

| Methylene Protons | ~3.7 | t | 2H | Ar-CH₂-CH₂ -O |

| Methylene Protons | ~2.9 | t | 2H | Ar-CH₂ -CH₂-O |

| Methoxyl Protons | ~3.3 | s | 3H | O-CH₃ |

| Phenolic Proton | Variable | br s | 1H | Ar-OH |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbons | 110 - 160 | C -Ar |

| Methylene Carbon | ~70 | Ar-CH₂-CH₂ -O |

| Methylene Carbon | ~35 | Ar-CH₂ -CH₂-O |

| Methoxyl Carbon | ~59 | O-CH₃ |

Note: The chemical shifts for NMR data are based on typical values for similar structures and general predictions. Actual experimental values may vary based on solvent and other conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group | Reference |

| ~3400 | Broad | O-H Stretch | Phenolic Hydroxyl | [1] |

| 3100-3000 | Medium | C-H Stretch | Aromatic | General |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) | General |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Ether | [1] |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring | General |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Ion | Fragmentation | Reference |

| 153 | Major | [M+H]⁺ | Protonated Molecular Ion | [1] |

| 152 | Major | [M]⁺ | Molecular Ion | Predicted |

| 107 | Significant | [M - C₂H₅O]⁺ | Loss of the methoxyethyl radical | [1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the phenolic hydroxyl proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width should encompass the expected range of chemical shifts (typically 0-12 ppm).

-

For signal averaging, 8-16 scans are usually sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

The spectral width should cover the expected range (typically 0-200 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques for small organic molecules include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Direct Infusion: The sample is introduced directly into the ion source via a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique where the sample solution is sprayed through a charged capillary, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

References

Solubility Profile of 2-(2-Methoxyethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(2-Methoxyethyl)phenol in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes qualitative data and, for comparative purposes, quantitative data for its structural isomer, 4-(2-Methoxyethyl)phenol.

Introduction to this compound

This compound is an aromatic organic compound with potential applications in chemical synthesis and as an intermediate in the manufacturing of pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its effective use in various experimental and industrial processes, including reaction chemistry, purification, and formulation development. The molecular structure of this compound, featuring both a hydroxyl and a methoxyethyl group on the phenol ring, influences its polarity and hydrogen bonding capabilities, which in turn govern its solubility characteristics.

Solubility Data

The following tables summarize the available qualitative and quantitative solubility data for this compound and its isomer, 4-(2-Methoxyethyl)phenol.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Table 2: Quantitative and Qualitative Solubility of 4-(2-Methoxyethyl)phenol

| Solvent | Solubility | Temperature (°C) |

| Water | 8.42 g/L[1][2] | 20 |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |

| Alcohol | Soluble[3] | Not Specified |

| Ether | Soluble[3] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a phenolic compound like this compound in an organic solvent, based on the widely used shake-flask method coupled with gravimetric analysis. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.[4][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Glass vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven for drying

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.[6]

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish or vial containing the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be done at room temperature in a fume hood or at an elevated temperature in an oven. The temperature should be kept below the boiling point of the solute to prevent its loss.

-

Once the solvent has completely evaporated, place the dish or vial in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.

-

Data Calculation

The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + Solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

2-(2-Methoxyethyl)phenol literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethyl)phenol, an ortho-substituted phenol, is a compound of interest in synthetic organic chemistry and holds potential for further investigation in medicinal chemistry. Its unique structural arrangement, featuring a methoxyethyl group in close proximity to the phenolic hydroxyl group, influences its chemical reactivity and potential biological interactions. This technical guide provides a comprehensive review of the current literature on this compound, covering its synthesis, physicochemical properties, and known chemical transformations. While direct biological activity data for this specific isomer is limited, this document explores the potential biological relevance based on studies of related ortho-alkoxyphenols and provides a foundation for future research and development.

Introduction

This compound (CAS No. 330976-39-1) is an aromatic organic compound characterized by a phenol ring substituted with a 2-methoxyethyl group at the ortho position.[1] This substitution pattern distinguishes it from its more commonly referenced meta and para isomers, imparting specific chemical and physical properties. The close proximity of the ether and hydroxyl functionalities allows for potential intramolecular interactions, such as hydrogen bonding, which can influence its acidity, solubility, and conformational preferences.[1]

In the realm of organic synthesis, this compound is recognized as a key intermediate in certain chemical transformations.[1] Notably, it plays a significant role in mechanistic studies, particularly in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to 2,3-dihydrobenzofuran.[1] Understanding the properties and reactivity of this compound is crucial for its application as a building block in the synthesis of more complex molecules and for exploring its potential in materials science and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While experimental data for the ortho-isomer is limited in publicly available literature, predicted values and data from closely related compounds are included for a comprehensive overview.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 330976-39-1 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| InChI Key | KLOHRGVQRCCZIF-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals | Source |

| ¹H NMR | Aromatic protons typically appear as complex multiplets between δ 6.8 and 7.2 ppm. | [1] |

| ¹³C NMR | Data for the specific ortho-isomer is not readily available in the cited literature. | |

| FT-IR (cm⁻¹) | ~3400 (broad, O-H Stretch, Phenolic Hydroxyl), >3000 (C-H Stretch, Aromatic), <3000 (C-H Stretch, Aliphatic), ~1250 (strong, C-O-C Asymmetric Stretch), 1450-1600 (C=C stretching, Aromatic ring). | [1] |

| Mass Spec. | Data for the specific ortho-isomer is not readily available in the cited literature. |

Synthesis of this compound

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in the public domain, established methods for the synthesis of ortho-substituted phenols can be applied.

General Synthetic Approaches

Traditional synthetic routes to ortho-substituted phenols often rely on foundational organic reactions.[1] One potential method is the Williamson ether synthesis , where a suitably protected catechol derivative could be reacted with a 2-haloethyl methyl ether, followed by deprotection. Another approach involves the ortho-lithiation of a protected phenol and subsequent reaction with an appropriate electrophile.

A generalized workflow for a potential synthesis is depicted below:

Chemical Reactivity and Mechanistic Significance

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic ring.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1] The 2-(2-methoxyethyl) side chain is also an ortho, para-directing group, albeit weaker than the hydroxyl group.[1] Therefore, in electrophilic aromatic substitution reactions such as nitration, the incoming electrophile is expected to substitute at the 4- (para) and 6- (ortho) positions relative to the hydroxyl group.[1]

Role as a Key Intermediate

This compound has been identified as a crucial intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to form 2,3-dihydrobenzofuran.[1] In this reaction, the formation of this compound as a methylated product provided evidence for a reaction pathway involving a phenonium ion intermediate.[1] The solvent (methanol) acts as a nucleophile, attacking this intermediate to yield this compound, which then undergoes intramolecular cyclization.[1]

Biological Activity and Potential Applications

Direct and extensive research on the biological activity of this compound is limited.[1] However, the biological activities of the broader class of 2-methoxyphenols have been investigated, offering insights into the potential of this compound.

Inferred Biological Profile

The structural features of this compound suggest several ways it might interact with biological systems:

-

Antioxidant Potential: The phenolic hydroxyl group is a key feature for antioxidant activity. The electron-donating nature of the methoxy group can enhance the stability of the phenoxyl radical formed during radical scavenging, potentially contributing to antioxidant effects.[1]

-

Enzyme and Receptor Interactions: The ortho-methoxyethyl group introduces steric bulk near the phenolic hydroxyl group, which could modulate its interaction with the active sites of enzymes or cellular receptors.[1]

-

Lipophilicity: The methoxyethyl substituent increases the lipophilicity of the molecule compared to phenol, which could affect its ability to cross cell membranes and interact with hydrophobic pockets in proteins.[1]

Studies on various 2-methoxyphenol derivatives have shown a range of biological activities, including antioxidant and anti-inflammatory properties.[2] For instance, some 2-methoxyphenols have been investigated as COX-2 inhibitors.[2]

Future Research Directions

The unique substitution pattern of this compound makes it a candidate for further investigation in several areas:

-

Medicinal Chemistry: It could serve as a scaffold for the development of novel therapeutic agents, leveraging its potential for antioxidant and other biological activities.

-

Ligand Design: The proximate ether and hydroxyl groups could act as a bidentate chelate for metal ions, suggesting its potential use in the design of novel catalysts.[1]

-

Materials Science: Its structure could be exploited for the synthesis of new polymers or as a functional additive to modify the properties of existing materials.[1]

Experimental Protocols

DPPH Radical Scavenging Assay (General Protocol)

This assay is widely used to determine the antioxidant capacity of phenolic compounds.

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the CC50 value.

Conclusion

This compound is a molecule with interesting chemical properties and untapped potential. While its primary role in the current scientific literature is as a mechanistic probe in organic synthesis, its structural features suggest a range of possibilities for future research in medicinal chemistry, catalysis, and materials science. This technical guide has summarized the available information on its synthesis, properties, and reactivity, while also highlighting the need for further experimental investigation into its biological activities. The provided general protocols and inferred biological profile aim to serve as a foundation for researchers and drug development professionals to explore the full potential of this intriguing ortho-substituted phenol.

References

Guaiacol ethylene glycol ether physical characteristics

An In-depth Technical Guide on the Physical Characteristics of Guaiacol Glyceryl Ether (Guaifenesin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Guaiacol Glyceryl Ether, commonly known as Guaifenesin. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

Guaifenesin is a well-characterized molecule with the chemical name 3-(2-Methoxyphenoxy)-1,2-propanediol[1][2][3]. It is widely used as an expectorant. Its physical properties are critical for formulation development, quality control, and analytical method development.

Data Presentation: Physicochemical Characteristics

The following table summarizes the key quantitative physical and chemical data for Guaifenesin.

| Property | Value | Citations |

| CAS Number | 93-14-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2][3][4] |

| Molecular Weight | 198.22 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder; Minute rhombic prisms | [1][3][5][6] |

| Odor/Taste | Slight characteristic odor, slightly bitter aromatic taste | [3][5][6] |

| Melting Point | 77-81 °C; 78.5-79 °C | [1][3][4][5] |

| Boiling Point | 215 °C at 19 mmHg (2.53 kPa) | [1][4][5] |

| Density | 1.18 - 1.195 g/cm³ (estimate) | [1][4][7] |

| pKa (Predicted) | 13.53 ± 0.20 | [1][4][6] |

| LogP (Octanol/Water) | 1.39 | [1][8] |

| Refractive Index | 1.538 - 1.555 (estimate) | [1][4][7][9] |

| UV/Vis λmax | 224-226 nm, 273-274 nm | [2][10][11] |

| Mass Spec Peaks | Intense peaks at m/z: 109, 124, 198 | [6] |

Data Presentation: Solubility Profile

| Solvent | Solubility | Temperature | Citations |

| Water | 5 g/100 mL (50 g/L) | 25 °C | [1][4][6][7] |

| Water | 40.4 mg/mL | 25 °C | [12] |

| Water | 259.8 mg/mL | 40 °C | [12] |

| Ethanol | Freely Soluble (~15 mg/mL) | Room Temp | [2][3][10] |

| Chloroform | Soluble | Room Temp | [1][3][5] |

| Glycerin | Soluble | Room Temp | [1][3][5] |

| Propylene Glycol | Soluble | Room Temp | [3] |

| DMSO | ~30 mg/mL (100 mg/mL with heat/sonication) | Room Temp | [2][4] |

| DMF | Soluble (~30 mg/mL) | Room Temp | [1][2][3] |

| Benzene | Moderately to Easily Soluble | Room Temp | [1][3][5] |

| Petroleum Ether | Practically Insoluble | Room Temp | [1][3][5] |

| PBS (pH 7.2) | ~5 mg/mL | Room Temp | [2] |

Experimental Protocols

The determination of Guaifenesin's physical characteristics relies on standard pharmaceutical analysis techniques.

Determination of Melting Point

The melting point is a crucial indicator of purity and is typically determined using the capillary method.

-

Sample Preparation: A small amount of finely powdered, dry Guaifenesin is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid. For Guaifenesin, this is typically observed in the range of 77-81°C[1][4].

Determination of Boiling Point at Reduced Pressure

As Guaifenesin may decompose at its atmospheric boiling point, the boiling point is determined under vacuum.

-

Apparatus: A distillation apparatus suitable for reduced pressure is assembled.

-

Procedure: The sample is heated in the distillation flask. The pressure of the system is reduced and maintained at a constant value (e.g., 19 mmHg)[1][4][5].

-

Measurement: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Determination

Equilibrium solubility measurement is the standard method for quantifying the solubility of a compound in a given solvent.

-

Sample Preparation: An excess amount of Guaifenesin is added to a known volume of the solvent (e.g., water, ethanol, PBS) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of Guaifenesin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry[8][13][14].

UV-Visible Spectrophotometry for Quantification

This technique is frequently used for the quantitative analysis of Guaifenesin in bulk and pharmaceutical dosage forms[10][15][16].

-

Wavelength Selection (λmax): A dilute solution of Guaifenesin is scanned across the UV spectrum (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance. For Guaifenesin, these are typically 224-226 nm and 273-274 nm[2][10][11].

-

Calibration Curve: A series of standard solutions with known concentrations of Guaifenesin are prepared. The absorbance of each standard is measured at the chosen λmax. A calibration curve is generated by plotting absorbance versus concentration.

-

Sample Analysis: The absorbance of the sample solution (of unknown concentration) is measured under the same conditions.

-

Concentration Calculation: The concentration of Guaifenesin in the sample is determined by interpolating its absorbance value on the calibration curve.

Visualizations: Pathways and Workflows

Mechanism of Action: Expectorant Pathway

Guaifenesin's primary mechanism as an expectorant is believed to be a reflex action initiated in the gastrointestinal tract[1]. It acts as an irritant to gastric vagal receptors, which in turn stimulates parasympathetic reflexes leading to increased glandular secretions in the respiratory tract. This results in a less viscous mucus that is easier to clear.

Experimental Workflow: UV-Vis Spectrophotometric Assay

The following diagram illustrates a typical workflow for the quantification of Guaifenesin from a bulk or formulated product using UV-Visible spectrophotometry, a fundamental technique in pharmaceutical quality control.

References

- 1. Guaifenesin CAS#: 93-14-1 [m.chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Guaifenesin [drugfuture.com]

- 4. chembk.com [chembk.com]

- 5. Guaifenesin | 93-14-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Guaifenesin CAS 93-14-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Guaifenesin | CAS#:93-14-1 | Chemsrc [chemsrc.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Guaifenesin | SIELC Technologies [sielc.com]

- 12. tandfonline.com [tandfonline.com]

- 13. saudijournals.com [saudijournals.com]

- 14. ijpra.com [ijpra.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. derpharmachemica.com [derpharmachemica.com]

2-(2-Methoxyethyl)phenol: A Technical Guide to a Molecule of Mechanistic Interest and Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)phenol, a substituted phenol notable for its role in mechanistic organic chemistry. While direct biological applications and extensive pharmacological evaluations of this specific isomer are not widely documented in current literature, its unique structural features—an ortho-substituted methoxyethyl group—present intriguing possibilities for future research and development. This document summarizes the known chemical synthesis, physicochemical properties, and established mechanistic significance of this compound. Furthermore, it explores potential, yet currently hypothetical, research applications based on the principles of medicinal chemistry and the activities of structurally related phenolic compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the untapped potential of this molecule.

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, valued for their antioxidant, anti-inflammatory, and various other biological activities. The specific nature and position of substituents on the phenol ring are critical in determining a molecule's physicochemical properties and its interactions with biological targets. This compound, the ortho-isomer of the more commercially prominent 4-(2-Methoxyethyl)phenol (a key intermediate in the synthesis of the beta-blocker Metoprolol), is a compound of significant academic interest.[1] Its primary role in the scientific literature to date has been as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol, a reaction that has provided crucial evidence for the formation of a phenonium ion intermediate.[1]

Despite a lack of direct biological studies, the structural attributes of this compound—proximity of the hydroxyl and methoxyethyl groups, potential for intramolecular hydrogen bonding, and defined steric and electronic profile—suggest that it could serve as a valuable scaffold or starting point for the design of novel therapeutic agents or research tools.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

| Property | Value | Source |

| CAS Number | 330976-39-1 | LGC Standards, Santa Cruz Biotechnology |

| Molecular Formula | C₉H₁₂O₂ | LGC Standards |

| Molecular Weight | 152.19 g/mol | LGC Standards |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred from related compounds |

| InChI Key | KLOHRGVQRCCZIF-UHFFFAOYSA-N | Benchchem |

Synthesis and Chemical Reactions

The synthesis of this compound is well-established in the chemical literature. The primary methods involve nucleophilic substitution reactions.

Experimental Protocol: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[1]

Materials:

-

Phenol

-

2-Chloroethyl methyl ether (or 2-Bromoethyl methyl ether)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Distilled water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the chosen aprotic solvent.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution to deprotonate the phenol and form the sodium phenoxide in situ.

-

To the stirred solution, add 2-chloroethyl methyl ether dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

Key Chemical Reactions

The reactivity of this compound is dictated by its phenolic hydroxyl group and the electron-rich aromatic ring.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The 2-(2-methoxyethyl) side chain is also ortho, para-directing, though weaker. Nitration, for example, would be expected to yield a mixture of 4-nitro- and 6-nitro-2-(2-methoxyethyl)phenol.[1]

-

Ether Cleavage: The methoxyethyl side chain's ether bond can be cleaved under harsh acidic conditions (e.g., strong aqueous acid and heat), which would yield 2-(2-hydroxyethyl)phenol and methanol.[1]

Role in Mechanistic Chemistry

The most significant documented role of this compound is in elucidating reaction mechanisms in organic synthesis.

Acid-Catalyzed Cyclization of 2-(2-hydroxyethyl)phenol

In studies of the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to 2,3-dihydrobenzofuran, this compound was identified as a key intermediate when methanol was used as the solvent.[1] This observation was crucial as it was not formed in base-catalyzed reactions.[1] This finding supports a mechanism involving the formation of a phenonium ion intermediate, which is then attacked by the solvent (methanol) to produce this compound. This intermediate can then undergo intramolecular cyclization to form the final product.[1]

Caption: Mechanistic role of this compound in cyclization.

Potential Research Applications (Hypothetical)

While direct biological data is lacking, the structure of this compound allows for the formulation of several hypotheses for future research.

Structure-Activity Relationship (SAR) Studies

The ortho-methoxyethyl group provides a unique scaffold for SAR studies. Its impact on lipophilicity, steric hindrance, and potential for intramolecular hydrogen bonding can be systematically compared to its meta and para isomers, as well as to other ortho-substituted phenols.[1] Such studies are fundamental in medicinal chemistry to understand how substituent placement affects biological activity.

Caption: Hypothetical structure-property-activity relationships.

Development of Novel Antioxidants

Phenolic compounds are well-known radical scavengers. The electronic properties of the aromatic ring in this compound, influenced by the electron-donating nature of the hydroxyl and methoxyethyl groups, could confer antioxidant activity.[1] Research could be directed towards evaluating its capacity to scavenge radicals like DPPH and its potential to inhibit lipid peroxidation in cellular models.

Precursor for Novel Ligands and Catalysts

The ortho-positioning of the hydroxyl and the ether oxygen in the side chain creates a potential bidentate chelation site for metal ions. This makes this compound an interesting starting material for the synthesis of novel ligands for catalysis or as metal-sequestering agents.

Workflow for Investigating Biological Potential

For researchers interested in exploring the biological activities of this compound, a logical experimental workflow is proposed below.

Caption: Proposed workflow for biological evaluation.

Conclusion

This compound is a molecule with a well-defined role in physical organic chemistry but remains a frontier compound in terms of biological applications. Its structural isomer, 4-(2-Methoxyethyl)phenol, has found significant utility in the pharmaceutical industry, suggesting that the broader class of methoxyethyl-substituted phenols has biological relevance. The lack of data on the ortho-isomer presents a clear opportunity for novel research. This technical guide provides the foundational chemical knowledge and a hypothetical framework to encourage and facilitate the exploration of this compound in drug discovery and development. Future studies are warranted to determine if its unique structural characteristics can be translated into valuable biological activity.

References

Reactivity of the Phenolic Hydroxyl Group in 2-(2-Methoxyethyl)phenol: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the phenolic hydroxyl group in 2-(2-Methoxyethyl)phenol. The unique ortho-positioning of the methoxyethyl substituent significantly influences the chemical behavior of the hydroxyl group through a combination of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding. This document details the acidity and nucleophilicity of the phenolic hydroxyl group and explores its participation in key chemical transformations, including O-alkylation (etherification), O-acylation (esterification), and oxidation. Detailed experimental protocols for representative reactions are provided, alongside spectroscopic data for compound characterization. The guide is supplemented with diagrams generated using Graphviz to visually represent reaction pathways and influencing factors, offering a cohesive resource for professionals in the field of chemical synthesis and drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a phenol ring with a methoxyethyl group at the ortho position. This specific substitution pattern is fundamental to its reactivity.

Intramolecular Hydrogen Bonding

The proximity of the ether oxygen in the methoxyethyl side chain to the phenolic hydroxyl group allows for the formation of an intramolecular hydrogen bond. This interaction can influence the acidity of the phenolic proton and the overall conformation of the molecule, thereby affecting its reactivity.[1] Studies on analogous 2-substituted phenols suggest that in non-polar solvents, the conformer with the intramolecular hydrogen bond is significantly favored.[2]

Acidity

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of this compound.

NMR Data

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound.

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 – 7.2 | Multiplet |

| Methylene (Ar-CH₂) | 3.4 – 3.7 | Triplet |

| Methylene (-O-CH₂) | 3.4 – 3.7 | Triplet |

| Methoxy (-OCH₃) | ~3.4 | Singlet |

| Phenolic Hydroxyl (-OH) | Variable | Singlet (broad) |

| Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.[1] |

Reactivity of the Phenolic Hydroxyl Group

The lone pairs of electrons on the oxygen atom of the hydroxyl group make it nucleophilic, while the O-H bond can be cleaved in acidic or oxidative reactions.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction proceeds through the formation of a more nucleophilic phenoxide ion in the presence of a base, followed by an SN2 reaction with an alkyl halide.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.

-

Let the reaction proceed at room temperature, monitoring its completion by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired ether.

Caption: Workflow of the Williamson Ether Synthesis.

O-Acylation (Esterification)

Due to the reduced nucleophilicity of the phenolic oxygen (caused by delocalization of the lone pair into the aromatic ring), the esterification of this compound typically requires activated acylating agents such as acid chlorides or anhydrides.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask, dissolve this compound (1.0 eq.) in a mixture of pyridine (2.0 eq.) and DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting phenol.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by column chromatography if necessary.

Caption: General scheme for the O-acylation of this compound.

Oxidation

The electron-rich nature of the phenol ring, enhanced by the hydroxyl and methoxyethyl substituents, makes it susceptible to oxidation. The reaction products can vary significantly depending on the oxidizing agent and reaction conditions. For instance, photocatalytic oxidation of the related 4-(2-methoxyethyl)phenol leads to the formation of hydroquinone and then 1,2,4-benzenetriol, followed by ring cleavage.[1] Similar oxidative pathways can be anticipated for the ortho-isomer.

Factors Influencing Reactivity

The reactivity of the phenolic hydroxyl group in this compound is governed by a combination of factors:

-

Electronic Effects: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution due to its +R (resonance) effect, directing incoming electrophiles to the ortho and para positions. The methoxyethyl group is a weaker activating group.[1]

-

Steric Hindrance: The presence of the substituent at the ortho position can sterically hinder the approach of reagents to the phenolic hydroxyl group, potentially leading to lower reaction rates compared to the meta or para isomers.

-

Intramolecular Hydrogen Bonding: As previously mentioned, the formation of an intramolecular hydrogen bond can decrease the availability of the phenolic proton and reduce the nucleophilicity of the oxygen atom.[2]

Caption: Factors governing the reactivity of the phenolic hydroxyl group.

Conclusion

The phenolic hydroxyl group of this compound exhibits a rich and complex reactivity profile. Its participation in O-alkylation, O-acylation, and oxidation reactions is significantly influenced by the ortho-methoxyethyl substituent through electronic, steric, and hydrogen bonding effects. A thorough understanding of these principles is essential for the effective utilization of this compound in synthetic chemistry and drug discovery endeavors. The provided experimental protocols serve as a practical starting point for the chemical modification of this versatile molecule.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the 2-Methoxyethyl Group

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methoxyethyl (MOE) group is a pivotal substituent in modern medicinal chemistry and materials science, most notably as the 2'-O-(2-methoxyethyl) modification in therapeutic oligonucleotides. Its unique combination of electronic and steric properties imparts favorable characteristics, including enhanced binding affinity, metabolic stability, and improved pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the electronic and steric effects of the 2-methoxyethyl group, supported by quantitative data, detailed experimental methodologies, and pathway visualizations. The content is tailored for researchers and professionals engaged in drug development and molecular design.

Introduction

The 2-methoxyethyl group, with the chemical structure -CH₂CH₂OCH₃, is an ether-containing alkyl chain. While seemingly simple, its influence on a molecule's properties is complex and multifaceted. The presence of an ether oxygen atom and the conformational flexibility of the ethyl linker give rise to a distinct interplay of electronic and steric effects.

In drug development, particularly in the field of antisense oligonucleotides (ASOs), the 2'-O-(2-methoxyethyl) modification is considered a "second-generation" chemical modification that significantly enhances the therapeutic attributes of these molecules.[1][2] It improves drug efficacy by increasing nuclease resistance, binding affinity to target RNA, and specificity.[1][2] This guide will dissect the fundamental principles governing these improvements, focusing on the core electronic and steric nature of the MOE group.

Electronic Effects of the 2-Methoxyethyl Group

The electronic influence of the 2-methoxyethyl group is primarily governed by the inductive effect of its ether oxygen atom.

2.1. Inductive Effect The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bonds.[3] This effect polarizes the C-O and adjacent C-C bonds, drawing electron density away from the rest of the molecule. This can influence the acidity/basicity of nearby functional groups and affect the electron density of aromatic systems to which it is attached.

While quantitative Hammett constants (σ) for the 2-methoxyethyl group are not widely tabulated, the effect can be inferred. The primary influence is inductive withdrawal, which would be weaker than that of a methoxy group (-OCH₃) directly attached to a reaction center due to the insulating effect of the ethyl linker.

Caption: Inductive electron withdrawal by the ether oxygen.

2.2. Stereoelectronic Effects In the context of 2'-O-modifications in ribonucleic acids, the electronic properties of the MOE group manifest as a crucial stereoelectronic effect known as the gauche effect . The gauche effect describes the tendency of certain molecules to adopt a conformation where two vicinal electronegative groups are separated by a torsion angle of approximately 60° (a gauche conformation), which is energetically more stable than the anti-periplanar conformation (180°).[4][5]

For the 2'-O-(2-methoxyethyl) group, a stabilizing gauche interaction occurs around the O2'-C-C-O torsion.[6] This effect, combined with the gauche effect involving the ribose ring's O4' atom, "locks" the sugar into a C3'-endo pucker.[6] This pre-organized conformation mimics the geometry of A-form RNA, which is favorable for duplex formation and leads to a significant increase in binding affinity.[1][6]

Steric Effects of the 2-Methoxyethyl Group

The steric properties of the 2-methoxyethyl group are defined by its size, shape, and conformational flexibility.

3.1. Steric Bulk and Hindrance The 2-methoxyethyl group is considerably bulkier than a hydroxyl or methoxy group. While a specific Taft steric parameter (Eₛ) for the 2-methoxyethyl group is not readily available in standard tables, its value would be significantly more negative than that of smaller groups like methyl (Eₛ = -1.24) or ethyl (Eₛ = -1.31), indicating greater steric hindrance.[7][8]

This steric bulk is a key factor in its function in therapeutic oligonucleotides. It provides a physical shield that protects the phosphodiester backbone from degradation by nucleases.[1] In other contexts, such as in small interfering RNAs (siRNAs), the bulky nature of the MOE group can be strategically placed to hinder the processing of one strand over the other, thereby improving the specificity of RNA-induced silencing complex (RISC) loading.[9][10]

3.2. Conformational Preference The 2-methoxyethyl group is not a rigid structure. It possesses several rotatable bonds, but its conformation is not random. As mentioned, the O2'-CA'-CB'-OC' torsion strongly prefers a gauche conformation.[11] Molecular dynamics simulations have shown that the most predominant conformer is trans/gauche/trans.[6] This defined geometry allows the substituent to fit neatly into the minor groove of a nucleic acid duplex without causing significant steric clashes, while its bulkier terminal methyl group can be oriented towards the solvent.[6]

Caption: Preferred gauche conformation of the 2'-MOE substituent.

Quantitative Data

The most well-documented quantitative effect of the 2-methoxyethyl group relates to its impact on the thermal stability of nucleic acid duplexes when used as a 2'-O-modification.

Table 1: Effect of 2'-O-Modifications on Duplex Melting Temperature (Tₘ)

| Modification Type | ΔTₘ per Modification (°C) | Context | Reference(s) |

|---|---|---|---|

| 2'-O-Methoxyethyl (MOE) | +0.9 to +1.6 | ASO/RNA Duplex | [1] |

| 2'-O-Methyl (OMe) | +1.6 to +1.9 | L-RNA/L-RNA Duplex | [12] |

| 2'-Fluoro (F) | +2.5 | ASO/RNA Duplex |[1] |

Note: The Tₘ increase is context- and sequence-dependent. The values represent typical observed increases.

Table 2: Comparative Electronic and Steric Parameters

| Substituent (R) | Hammett Constant (σₚ) | Taft Steric Parameter (Eₛ) |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -1.24 |

| -OCH₃ | -0.27 | -0.55 |

| -CH₂CH₂OCH₃ | Not available | Not available * |

While a precise Eₛ value is not tabulated, the 2-methoxyethyl group is expected to have significantly greater steric bulk than methyl or methoxy groups, resulting in a more negative Eₛ value. [Data for H, CH₃, and OCH₃ from reference 34]

Experimental Protocols

5.1. Representative Protocol: Knoevenagel Condensation for Synthesis This protocol outlines a general method for synthesizing 2-methoxyethyl phenylcyanoacrylates, a class of compounds incorporating the MOE group.

-

Reactant Preparation : In a reaction vessel, dissolve the appropriate substituted benzaldehyde (1.0 eq.) and 2-methoxyethyl cyanoacetate (1.0 eq.) in a suitable solvent such as toluene.

-

Catalyst Addition : Add a catalytic amount of a base, such as piperidine (e.g., 0.1 eq.), to the mixture.

-

Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 70°C) for a predetermined time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Precipitate the product by pouring the mixture into a non-solvent like methanol.

-

Purification : Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum. If necessary, further purify the product by recrystallization.

-

Characterization : Confirm the structure of the synthesized compound using IR, ¹H NMR, and ¹³C NMR spectroscopy.

[This generalized protocol is based on methodologies described in the literature.[13][14][15][16][17]]

5.2. Representative Protocol: Molecular Dynamics (MD) Simulation This protocol provides a general workflow for studying the conformational dynamics of a 2'-MOE modified nucleic acid duplex.

Caption: Workflow for Molecular Dynamics (MD) simulations.

-

System Setup : Build the initial 3D coordinates of the MOE-modified nucleic acid duplex.

-

Parameterization : Develop and validate force field parameters for the non-standard 2'-MOE residues to ensure they are consistent with the chosen force field (e.g., AMBER).[11] This often involves ab initio calculations on model compounds.[11]

-

Solvation and Ionization : Place the duplex in a periodic box of explicit water molecules and add counter-ions to neutralize the system's charge.

-

Minimization : Perform energy minimization to relax the system and remove any unfavorable steric contacts.

-

Equilibration : Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the solute. This is typically done in NVT (constant volume) and then NPT (constant pressure) ensembles.[18]

-

Production Run : Remove all restraints and run the simulation for the desired length of time (nanoseconds to microseconds) to generate a trajectory of the molecule's motion.[19]

-

Analysis : Analyze the resulting trajectory to calculate structural and dynamic properties, such as root-mean-square deviation (RMSD), sugar pucker conformation, torsional angle distributions, and duplex stability parameters.[6][11]

[This generalized protocol is based on methodologies described in references 5, 13, 15, and 20.]

Visualization of Relevant Pathways and Relationships

6.1. siRNA RISC Loading and the Role of Steric Modification The 2'-MOE modification can influence the asymmetric loading of siRNA into the RNA-Induced Silencing Complex (RISC), enhancing specificity. The bulky MOE group, when placed at the cleavage site of one strand (the future "passenger" strand), can sterically hinder its cleavage by the Argonaute 2 (Ago2) enzyme. This promotes the preferential loading of the other, unmodified strand as the "guide" strand, reducing off-target effects.[9][10]

Caption: Simplified siRNA RISC loading pathway.

[This pathway is based on information from references 6, 7, 8, 9, and 11.]

Conclusion

The 2-methoxyethyl group exerts its influence through a subtle but powerful combination of electronic and steric effects. Its primary electronic feature is the inductive withdrawal from its ether oxygen, which contributes to a significant and favorable stereoelectronic gauche effect. This effect is paramount in its application in oligonucleotides, where it pre-organizes the sugar moiety into a conformation that enhances binding affinity.

Sterically, the MOE group's considerable bulk provides a shield against enzymatic degradation while its conformational preferences allow it to be accommodated within complex biological structures like the minor groove of a nucleic acid duplex. This unique blend of properties has established the 2-methoxyethyl group as a cornerstone modification in the development of next-generation nucleic acid therapeutics, offering a clear example of how nuanced chemical design can translate into profound improvements in drug efficacy and stability.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. Gauche_effect [chemeurope.com]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 8. Hammett Sigma Constants* [wiredchemist.com]

- 9. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]